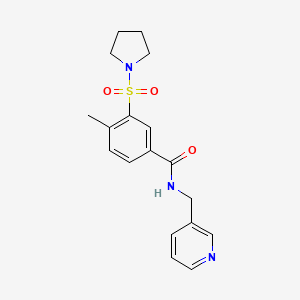![molecular formula C19H18N2O9 B6119384 dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate](/img/structure/B6119384.png)
dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMT or N,N-Dimethyltryptamine and is a derivative of the naturally occurring tryptamine.
Mechanism of Action
The exact mechanism of action of DMT is not fully understood, but it is believed to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to changes in neural activity, which can result in altered states of consciousness and hallucinations.
Biochemical and Physiological Effects:
DMT has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
One advantage of using DMT in lab experiments is its ability to induce altered states of consciousness, which can be useful for studying the neural mechanisms of consciousness. However, the psychoactive effects of DMT may also make it difficult to control experimental conditions, and its use may be limited by ethical considerations.
Future Directions
There are several potential future directions for research on DMT, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, the use of DMT in combination with other psychoactive compounds may provide insights into the interactions between different neurotransmitter systems in the brain. Finally, the development of new synthesis methods for DMT may allow for greater access to this compound for research purposes.
Synthesis Methods
The synthesis of DMT involves several chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of tryptamine with a nitrobenzaldehyde derivative, followed by the addition of terephthalic acid and dimethyl sulfate. The resulting compound is then purified using various techniques, including chromatography and recrystallization.
Scientific Research Applications
DMT has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and psychology. It has been shown to have psychoactive effects, which have led to its use in traditional medicinal practices in certain cultures. Additionally, DMT has been used as a tool to study the mechanisms of consciousness and altered states of consciousness.
properties
IUPAC Name |
dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O9/c1-27-15-8-12(14(21(25)26)9-16(15)28-2)17(22)20-13-7-10(18(23)29-3)5-6-11(13)19(24)30-4/h5-9H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWYIBYCKRRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6119305.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)

![N-(5-chloro-2-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119325.png)
![ethyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6119331.png)
![9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6119347.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B6119359.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B6119374.png)

![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
![ethyl 3-[(4-hydroxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6119397.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)
![4-fluoro-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B6119420.png)
![N-(5-{[(3-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6119424.png)